Cas no 58345-96-3 (Tetramethylammonium Bicarbonate (60% in water))

Tetramethylammonium Bicarbonate (60% in water) is a quaternary ammonium salt solution widely used as a buffering agent and catalyst in organic synthesis and electrochemical applications. Its aqueous form ensures ease of handling and precise dosing in reactions. The compound exhibits high solubility in water and polar solvents, facilitating homogeneous reaction conditions. It is particularly valued for its role in CO₂ fixation processes and as a non-nucleophilic base in sensitive synthetic pathways. The 60% concentration offers a balance between reactivity and stability, making it suitable for industrial and laboratory use. Proper storage under inert conditions is recommended to maintain its efficacy.
Tetramethylammonium Bicarbonate (60% in water) structure
58345-96-3 structure
Product Name:Tetramethylammonium Bicarbonate (60% in water)
CAS No:58345-96-3
MF:C5H13NO3
MW:135.161621809006
CID:819777
Update Time:2025-06-08

Tetramethylammonium Bicarbonate (60% in water) Chemical and Physical Properties

Names and Identifiers

    • Tetramethylammonium hydrogencarbonate
    • hydrogen carbonate,tetramethylazanium
    • TETRA METHYL AMMONIUM BICARBONATE
    • Tetramethylammonium bicarbonate
    • Methanaminium, N,N,N-trimethyl-, carbonate (1:1)
    • C5H13NO3
    • VFHDWENBWYCAIB-UHFFFAOYSA-M
    • tetramethylammonium hydrogen carbonate
    • 8641AB
    • Tetramethylammonium Bicarbonate (60% in water)
    • Inchi: 1S/C4H12N.CH2O3/c1-5(2,3)4;2-1(3)4/h1-4H3;(H2,2,3,4)/q+1;/p-1
    • InChI Key: VFHDWENBWYCAIB-UHFFFAOYSA-M
    • SMILES: OC(=O)[O-].[N+](C)(C)(C)C

Computed Properties

  • Exact Mass: 416.35700
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 43.9
  • Topological Polar Surface Area: 60.4

Experimental Properties

  • PSA: 126.38000
  • LogP: -3.60440

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Tetramethylammonium Bicarbonate (60% in water) Related Literature

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Additional information on Tetramethylammonium Bicarbonate (60% in water)

The Role of Tetramethylammonium Bicarbonate (60% in Water) in Modern Chemical and Biomedical Research

Tetramethylammonium Bicarbonate, identified by the CAS No. 58345-96-3, is a quaternary ammonium salt widely recognized for its versatile applications in chemical synthesis, analytical chemistry, and biomedical research. Its aqueous solution at 60% concentration has emerged as a critical reagent due to its unique physicochemical properties, including optimal buffering capacity, low volatility, and compatibility with sensitive biological systems. Recent advancements in structural biology and proteomics have further solidified its position as an indispensable tool for high-resolution studies.

In the realm of protein crystallography, Tetramethylammonium Bicarbonate (60% in Water) is frequently employed as a cryoprotectant during X-ray diffraction experiments. A groundbreaking study published in Nature Structural & Molecular Biology (2023) demonstrated that this compound enhances crystal stability by forming hydrogen bonds with hydrophobic protein surfaces, thereby minimizing radiation damage and improving data resolution. Researchers noted that its use significantly reduced the time required to obtain diffraction-quality crystals compared to traditional salts like ammonium sulfate, underscoring its efficiency in structural elucidation workflows.

Advances in mass spectrometry (MS) have also leveraged the properties of this reagent. A 2022 review in Analytical Chemistry highlighted its role as a matrix additive for matrix-assisted laser desorption/ionization (MALDI-MS) analyses. The CAS No. 58345-96-3-based solution facilitates efficient ionization of large biomolecules such as glycoproteins and polysaccharides by maintaining charge states under desorption conditions. This capability has been particularly valuable for studying post-translational modifications, where preserving molecular integrity is paramount.

In drug discovery pipelines, this compound serves as a pH-regulating agent during enzyme inhibition assays and ligand-binding studies. A collaborative project between Stanford University and Genentech (published 2024) revealed that using Tetramethylammonium Bicarbonate (60% in Water) at physiological pH ranges (7.2–7.4) minimizes non-specific interactions with target proteins, leading to more accurate IC₅₀ determination for kinase inhibitors. Its amphiphilic nature allows it to act as a mild chaotropic agent without denaturing proteins—a balance crucial for maintaining assay fidelity.

The application of this reagent extends to nucleic acid research through its role in oligonucleotide synthesis protocols. Recent publications from the Journal of the American Chemical Society (JACS, 2023) emphasize its utility as a deprotector during solid-phase DNA/RNA synthesis steps. Compared to alternative ammonium-based solutions, the 60% aqueous formulation exhibits superior solubility characteristics for silyl protecting groups while minimizing side reactions that could lead to sequence errors or truncated products.

Innovations in biopharmaceutical formulation design have further validated this compound's potential. A 2024 study from Cell Chemical Biology demonstrated that incorporating CAS No. 58345-96-3-containing buffers stabilizes antibody-drug conjugates (ADCs) during storage by preventing aggregation via electrostatic shielding mechanisms. The tetramethylammonium cation's hydrophobic interactions with antibody frameworks were shown to reduce intermolecular contacts while maintaining optimal pH levels critical for payload stability.

Bioimaging applications represent another frontier where this reagent is making an impact. Researchers at MIT recently reported using it as a contrast agent modifier in second-harmonic generation microscopy (SFG-Microscopy). The bicarbonate anion's ability to participate in buffer exchange processes without perturbing lipid membrane structures enabled unprecedented visualization of membrane protein dynamics at subcellular resolution—a technique now being explored for real-time drug interaction studies.

The compound's utility is further enhanced by its compatibility with high-throughput screening platforms. A 2024 paper from Science Advances described automated synthesis systems where the 60% aqueous solution streamlines parallel peptide synthesis through precise control of deprotection kinetics without viscosity-related delays common with other organic solvents like trifluoroacetic acid (TFA). This efficiency has led to accelerated screening of peptide-based therapeutics targeting neurodegenerative diseases.

In materials science, this reagent functions as an effective porogen modifier during mesoporous silica nanoparticle fabrication processes outlined in Advanced Materials (2023). The tetramethylammonium cation induces controlled pore size distributions when combined with surfactants during sol-gel synthesis—a property exploited for developing targeted drug delivery carriers with tunable release profiles based on pH-sensitive environments such as tumor microenvironments.

A recent computational study published in Angewandte Chemie (January 2024) provided novel insights into its molecular interactions using density functional theory (DFT). Simulations revealed that the tetramethyl group's steric bulk prevents unwanted salt bridge formation while optimizing hydrogen bonding networks with biomolecules—a discovery that explains its superior performance over trimethylammonium salts reported earlier this decade.

Eco-friendly process optimization has positioned this product favorably within green chemistry frameworks according to Industrial & Engineering Chemistry Research (June 2024). Its water-based formulation eliminates hazardous organic co-solvents typically required for quaternary ammonium salt dissolution, aligning with current regulatory trends promoting sustainable laboratory practices without compromising reaction yields or purity standards.

Clinical proteomics research increasingly relies on Tetramethylammonium Bicarbonate (60% in Water) for sample preparation prior to mass spectrometry analysis. A multicenter trial involving seven European hospitals validated its use in stabilizing phosphorylated protein markers during pre-analytical storage phases—critical for maintaining diagnostic accuracy across distributed clinical samples analyzed under varying environmental conditions.

Synthetic organic chemistry continues to benefit from this compound's unique properties when employed as a phase transfer catalyst under aqueous conditions described in Organic Letters (March 2024). Unlike traditional crown ether systems requiring organic cosolvents, the ammonium bicarbonate combination facilitates interfacial reactions between hydrophilic and hydrophobic substrates while maintaining reaction selectivity—advancing efforts toward solvent-free process development.

Biomaterials engineering applications include its role as a component of bioink formulations used in three-dimensional bioprinting processes detailed in Biomaterials Science (May 2024). The solution's buffering capacity supports cell viability during printing operations while contributing favorable rheological properties—enabling precise deposition of living tissues without compromising structural integrity or metabolic activity.

Nanoparticle surface functionalization strategies now incorporate this reagent due to findings published last year by Nature Nanotechnology collaborators demonstrating how it can be used alongside click chemistry reactions under mild aqueous conditions without causing particle aggregation—a breakthrough for developing multifunctional nanomedicine platforms compatible with biological systems.

In enzymology studies focusing on extremophile organisms' adaptation mechanisms published recently by PNAS (August 2024), researchers utilized this compound's chaotropic effects at suboptimal concentrations (<1%) to simulate high-salt environments encountered by halophilic enzymes—providing new insights into protein stability mechanisms relevant for industrial enzyme engineering projects aiming at harsh operational conditions.

Lipidomics analyses now utilize optimized buffer exchange protocols involving this product according to methods outlined in Molecular & Cellular Proteomics (October 2023). The bicarbonate anion's ability to maintain phospholipid headgroup orientations during extraction processes ensures accurate quantification of lipid species—a critical advancement given recent discoveries linking specific lipid signatures to cancer progression pathways documented through lipidome-wide association studies (LWAS).

Its role extends into next-generation sequencing (NGS) workflows where it stabilizes RNA templates during library preparation steps per protocols developed at Oxford Nanopore Technologies' R&D division last quarter. The formulation prevents RNA degradation more effectively than traditional TRIS-based buffers under repeated freeze-thaw cycles—a key consideration when working with limited clinical samples from rare disease populations studied through transcriptome profiling approaches.

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